4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structure is monoclinic, P21/n, a = 10.0047 (3) Å, b = 6.0157 (2) Å, c = 30.8571 (12) Å, β = 90.105 (1) °, V = 1857.14 (11) Å 3, Z = 4, wR ref (F 2) = 0.158, T = 296 K .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intramolecular cyclization and reductive amination . The reactions were mediated by polyphosphoric acid (PPA) and sodium cyanoborohydride, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 162–165 °C . The compound’s IR ranges (ATR, cm−1) include N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” could potentially be used in the synthesis of various piperidine derivatives .
Antifungal Activities
Some compounds similar to “4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” have shown antifungal activities against certain fungal organisms . Although it’s not directly mentioned, it’s possible that our compound could also have similar properties.
Inhibition of Tyrosine Kinases
Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . Given the structural similarity, “4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” might also have potential applications in this area.
Antimicrobial Activity
Some compounds related to “4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” have been found to display antimicrobial activity . It’s possible that our compound could also be used in similar applications.
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, “4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” could potentially be used in the design of new drugs.
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . “4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” could be a subject of such evaluations.
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) . Their bioactivities were evaluated by the Ellman’s method, and the results showed that most of synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
Future Directions
The future directions for this compound could involve further studies on its potential therapeutic applications. For instance, similar compounds have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) . Therefore, this compound could also be explored for its potential in treating AD or other diseases.
properties
IUPAC Name |
4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-18-8-10-20(11-9-18)26(24,25)21-12-5-13-22-14-16-23(17-15-22)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRZEEBPDWKFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide |
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